N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c19-14-8-7-13(10-15(14)20)16-11-24-18(21-16)22-17(23)9-6-12-4-2-1-3-5-12/h1-5,7-8,10-11H,6,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVWKLHAHVELOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and phenylpropanamide groups. One common method involves the cyclization of a precursor molecule containing a thiourea and a halogenated ketone under acidic conditions to form the thiazole ring. Subsequent reactions introduce the dichlorophenyl and phenylpropanamide groups through nucleophilic substitution and amide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the dichlorophenyl group can yield the corresponding phenyl derivative .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide serves as a precursor for synthesizing more complex thiazole derivatives. Its unique structure allows chemists to modify it further for various applications.
Biology
- Antimicrobial and Antifungal Properties : Research indicates that this compound may exhibit significant antimicrobial and antifungal activities. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antibiotics.
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in biological pathways. For instance, it has been suggested that it could act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Medicine
- Anti-inflammatory and Analgesic Potential : Investigations into its pharmacological properties have revealed potential applications as an anti-inflammatory and analgesic agent. The compound's ability to modulate inflammatory responses positions it as a candidate for pain management therapies.
Industry
- Material Development : In industrial applications, this compound can be utilized in developing new materials and chemical processes. Its unique chemical properties may enhance the performance characteristics of materials used in various applications.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibit potent activity against resistant strains of bacteria. In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- Analgesic Effects : Research conducted at a pharmaceutical university explored the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response comparable to established analgesics like ibuprofen.
- Industrial Application : A patent application highlighted the use of thiazole derivatives in creating high-performance coatings that resist corrosion and wear. The unique properties of this compound were instrumental in achieving superior material performance.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
a. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Shares the 3,4-dichlorophenyl-thiazole backbone but has a shorter acetamide chain (vs. propanamide) and lacks the phenyl group on the amide.
- Crystal Packing : Forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), with a 61.8° dihedral angle between the dichlorophenyl and thiazole rings. This rigid conformation contrasts with the target compound’s flexible propanamide chain, which may reduce intermolecular hydrogen bonding .
- Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole, yielding a melting point of 459–461 K.
b. 2-Cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide ()
- Structure: Features a cyanoacetamide group instead of phenylpropanamide. The electron-withdrawing cyano group may enhance electrophilic reactivity or alter binding kinetics compared to the target’s phenyl group.
- The target compound’s phenylpropanamide may confer distinct steric or hydrophobic interactions in enzymatic pockets .
c. 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide ()
- Structure: Incorporates a piperazine-sulfonamide scaffold instead of thiazole-propanamide.
- Synthetic Yield : Achieved 80% yield via isocyanate coupling, indicating efficient methodology for dichlorophenyl-containing amides. The target compound’s synthesis may face challenges due to steric hindrance from the propanamide chain .
Physicochemical and Pharmacological Properties
Key Structural Determinants of Activity
- Dichlorophenyl Group : A conserved pharmacophore across analogues, contributing to hydrophobic interactions and electron-deficient aromatic stacking in target binding .
- Amide Chain Variations: Acetamide (): Shorter chain limits conformational flexibility but facilitates crystal packing. Cyanoacetamide (): Introduces dipole interactions, possibly improving binding affinity in polar active sites.
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, efficacy against pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 471.42 g/mol. The compound features a thiazole ring and a dichlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H16Cl2N2OS |
| Molecular Weight | 471.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and the dichlorophenyl group facilitate binding with enzymes or receptors, leading to modulation of cellular pathways. Such interactions may inhibit microbial growth or exert anti-inflammatory effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains.
Case Study: Antifungal Efficacy
In a study evaluating the antifungal activity of several thiazole derivatives, this compound demonstrated potent inhibition against common phytopathogenic fungi. The compound was tested using an in vitro mycelial growth inhibition assay and showed higher efficacy compared to standard antifungal agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Case Study: Inhibition of Cytokine Production
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), indicating its potential role in modulating inflammatory responses .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with other thiazole derivatives.
Table 2: Comparative Biological Activity
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid | Moderate | High |
| 5-(substituted phenyl)-thiazole derivatives | Variable | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves condensation of a 3,4-dichlorophenyl-substituted thiazole intermediate with 3-phenylpropanamide. Key steps include cyclization of thiosemicarbazide derivatives (e.g., using POCl₃ as a cyclizing agent) and subsequent amide coupling . To optimize yield:
- Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Control temperature (e.g., reflux at 90–100°C) and pH (neutral to slightly basic) during cyclization to minimize side reactions .
- Purify intermediates via column chromatography or recrystallization (e.g., DMSO/water mixtures) to ensure high-purity starting materials .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and substituent positions. Aromatic protons in the 3,4-dichlorophenyl group appear as distinct doublets (δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns from chlorine atoms .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients; UV absorption at 254 nm tracks aromatic systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements responsible for its biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the dichlorophenyl group (e.g., replacing Cl with F or CH₃) or the propanamide chain (e.g., varying phenyl substituents) .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, antimicrobial activity). For example:
- Measure IC₅₀ values against kinase targets using fluorescence polarization .
- Compare MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the thiazole ring or hydrophobic contacts with the dichlorophenyl group) .
Q. What methodologies are recommended for resolving discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Curves : Normalize data across models (e.g., in vitro cell lines vs. in vivo rodent studies) using Hill equation parameters (EC₅₀, Hill slope) to account for potency differences .
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution to explain efficacy gaps (e.g., poor CNS penetration in vivo despite strong in vitro activity) .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may alter observed activity .
Q. How can computational methods predict potential off-target interactions or toxicity risks for this compound?
- Methodological Answer :
- Pharmacophore Screening : Use tools like Pharmit to compare the compound’s pharmacophore against databases (e.g., ChEMBL) for off-target hits (e.g., cytochrome P450 isoforms) .
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity risks based on structural alerts (e.g., thiazole ring reactivity) .
- Molecular Dynamics (MD) Simulations : Simulate binding to unintended targets (e.g., hERG channel) to assess cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
